(2-Hydroxypropyl)-gamma-cyclodextrin

Description

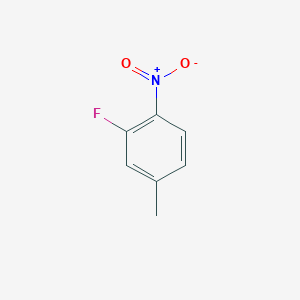

The exact mass of the compound 3-Fluoro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25756. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Hydroxypropyl)-gamma-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxypropyl)-gamma-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

128446-34-4 |

|---|---|

Molecular Formula |

C63H110O45 |

Molecular Weight |

1587.5 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,15,40-tris(hydroxymethyl)-10,20,25,30,35-pentakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C63H110O45/c1-19(67)9-88-14-27-51-35(75)43(83)59(96-27)102-49-25(7-65)93-56(40(80)32(49)72)101-48-24(6-64)94-57(41(81)33(48)73)105-52-28(15-89-10-20(2)68)98-61(45(85)37(52)77)107-54-30(17-91-12-22(4)70)100-63(47(87)39(54)79)108-55-31(18-92-13-23(5)71)99-62(46(86)38(55)78)106-53-29(16-90-11-21(3)69)97-60(44(84)36(53)76)103-50-26(8-66)95-58(104-51)42(82)34(50)74/h19-87H,6-18H2,1-5H3/t19?,20?,21?,22?,23?,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 |

InChI Key |

YPWZFSMZSNIVAQ-UHWSPLBMSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])F |

melting_point |

53.2 °C |

Other CAS No. |

446-34-4 |

Pictograms |

Irritant |

Synonyms |

(2-hydroxypropyl)-gamma-cyclodextrin hydroxypropyl gamma-cyclodextrin |

Origin of Product |

United States |

An In-depth Technical Guide to the Synthesis and Purification of (2-Hydroxypropyl)-gamma-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD), a crucial excipient in the pharmaceutical industry. The document details experimental protocols, presents quantitative data for easy comparison, and includes visualizations of key processes to aid in understanding.

Introduction to (2-Hydroxypropyl)-gamma-cyclodextrin

(2-Hydroxypropyl)-γ-cyclodextrin is a derivative of γ-cyclodextrin, a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units. The hydroxypropylation process introduces 2-hydroxypropyl ether groups onto the hydroxyl groups of the parent cyclodextrin (B1172386). This modification significantly enhances its aqueous solubility and reduces its propensity for crystallization compared to the native γ-cyclodextrin. These properties make HP-γ-CD an effective solubilizing agent and stabilizer for a wide range of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

Synthesis of (2-Hydroxypropyl)-gamma-cyclodextrin

The synthesis of HP-γ-CD is typically achieved through the nucleophilic ring-opening of propylene (B89431) oxide by the hydroxyl groups of γ-cyclodextrin in an alkaline environment. The reaction is a random substitution process, leading to a mixture of HP-γ-CD molecules with varying degrees of substitution (DS).

General Reaction Scheme

The fundamental reaction involves the activation of the hydroxyl groups on the γ-cyclodextrin molecule by a base, followed by reaction with propylene oxide.

Caption: General reaction scheme for the synthesis of (2-Hydroxypropyl)-gamma-cyclodextrin.

Detailed Experimental Protocol

The following protocol is based on a method described in the patent literature, which has been shown to produce HP-γ-CD with a high degree of substitution.[1]

Materials:

-

γ-Cyclodextrin

-

Sodium hydroxide (B78521) (NaOH)

-

Quaternary ammonium (B1175870) ionic liquid (e.g., tributylmethylammonium (B1194469) chloride)

-

Propylene oxide

-

Sodium acetate (B1210297) or Potassium acetate (catalyst)

-

Deionized water

-

Acid for neutralization (e.g., hydrochloric acid, nitric acid, or solid acid resin)

Procedure:

-

Prepare a 1-5% (w/v) aqueous solution of sodium hydroxide.

-

To this solution, add γ-cyclodextrin and the quaternary ammonium ionic liquid. Stir the mixture at room temperature until the γ-cyclodextrin is completely dissolved. The ionic liquid aids in increasing the solubility of the γ-cyclodextrin.

-

Add the catalyst (sodium acetate or potassium acetate).

-

Cool the reaction mixture to 25-35 °C.

-

Slowly add propylene oxide dropwise to the reaction mixture while maintaining the temperature between 25-35 °C.

-

After the addition of propylene oxide is complete, continue to stir the reaction mixture for 1-2 hours at the same temperature.

-

Upon completion of the reaction, neutralize the mixture with an appropriate acid to a neutral pH.

-

The crude product is then subjected to purification.

Influence of Reaction Parameters on Synthesis

The degree of substitution (DS) and the overall yield of the reaction are highly dependent on several key parameters. The following table summarizes the typical influence of these parameters.

| Parameter | Effect on Degree of Substitution (DS) | Effect on Yield | Notes |

| Molar Ratio of Propylene Oxide to γ-CD | Increasing the molar ratio generally leads to a higher DS.[2] | Yield increases up to an optimal ratio, after which it may plateau or decrease due to side reactions. | A molar ratio of propylene oxide to γ-cyclodextrin in the range of 4:1 to 8:1 is commonly used.[2] |

| Base Concentration | Higher base concentration increases the rate of reaction and can lead to a higher DS. | Higher concentrations can also promote the hydrolysis of propylene oxide to propylene glycol, reducing the overall yield of HP-γ-CD. | A concentration of 1-5% NaOH is often employed.[1] |

| Reaction Temperature | Higher temperatures increase the reaction rate, potentially leading to a higher DS in a shorter time. | Temperatures that are too high can increase the formation of byproducts and degradation of the cyclodextrin. | A temperature range of 25-35 °C is recommended for controlled synthesis.[1] |

| Reaction Time | Longer reaction times generally result in a higher DS, up to a certain point. | Prolonged reaction times can lead to the formation of undesirable byproducts. | A reaction time of 1-2 hours after the addition of propylene oxide is typical.[1] |

A specific example from a patent demonstrates that using a molar ratio of sodium hydroxide to quaternary ammonium ionic liquid to gamma-cyclodextrin (B1674603) to propylene oxide of approximately 3, a degree of substitution of 5.35 can be achieved.[1]

Purification of (2-Hydroxypropyl)-gamma-cyclodextrin

Purification of the crude HP-γ-CD product is essential to remove unreacted starting materials, byproducts such as propylene glycol, salts formed during neutralization, and any residual catalyst. A multi-step purification process is typically employed.

Caption: A typical workflow for the purification of (2-Hydroxypropyl)-gamma-cyclodextrin.

Neutralization and Filtration

The first step in purification is to neutralize the alkaline reaction mixture. This is typically done by adding an acid such as hydrochloric acid or nitric acid. The use of a solid acid ion-exchange resin is also a viable option.[1] Neutralization leads to the precipitation of salts, which are then removed by filtration.

Membrane Separation: Reverse Osmosis and Nanofiltration

Membrane-based separation techniques, particularly reverse osmosis (RO) and nanofiltration (NF), are highly effective for removing residual salts, propylene glycol, and other low molecular weight impurities from the HP-γ-CD solution.

Experimental Protocol for Reverse Osmosis:

-

System: A tangential flow filtration system equipped with a spirally wound reverse-osmosis module is commonly used.

-

Membrane: Selection of an appropriate RO membrane is critical. Polyamide thin-film composite membranes are often employed.

-

Operating Parameters:

-

Transmembrane Pressure (TMP): Typically in the range of 15-70 bar.

-

Temperature: 20-80 °C.

-

pH: The optimal pH depends on the membrane but is generally between 2 and 11.

-

-

Procedure:

-

The filtered HP-γ-CD solution is fed into the RO system.

-

The system is operated at the desired TMP and temperature.

-

The permeate, containing water and low molecular weight impurities, is removed, while the retentate, containing the purified HP-γ-CD, is concentrated.

-

The process can be operated in a diafiltration mode, where fresh water is added to the retentate to further wash out impurities.

-

Data on Purification Efficiency:

| Membrane Type | Target Impurity | Rejection/Removal Efficiency | Reference |

| Polyamide TFC | Salts (e.g., Na2SO4, MgSO4) | >90% | [4] |

| Polyamide TFC | Pharmaceutical micropollutants | Variable, depends on compound | [4] |

| β-CD decorated GO/polyamide TFN | Salts (NaCl) | Insignificant change in salt permeation with improved water flux | [5] |

Final Product Processing

After membrane purification, the concentrated HP-γ-CD solution is typically dried to obtain the final solid product. Spray drying is a common method used for this purpose as it produces a fine, amorphous powder. The final product should be stored in a tightly closed container at room temperature.[6]

Analytical Methods for Quality Control

A robust set of analytical methods is required to ensure the quality, purity, and consistency of the final HP-γ-CD product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the determination of the content of HP-γ-CD and for the quantification of impurities such as residual γ-cyclodextrin and propylene glycol.

Detailed Experimental Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is often used.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio can be optimized, for example, a 50:50 (v/v) mixture.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Sample Preparation:

-

Accurately weigh a known amount of the HP-γ-CD sample.

-

Dissolve the sample in the mobile phase or a suitable solvent (e.g., water) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of HP-γ-CD, γ-cyclodextrin, and propylene glycol of known concentrations.

-

Generate a calibration curve for each compound by plotting the peak area versus concentration.

-

-

Quantification: The concentration of HP-γ-CD and impurities in the sample can be determined from their peak areas using the corresponding calibration curves.

Method Validation:

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

| Validation Parameter | Acceptance Criteria |

| Linearity and Range | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98-102% for the active substance |

| Precision (RSD%) | Repeatability (intra-day) and intermediate precision (inter-day) RSD% should be within acceptable limits (e.g., ≤ 2%) |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

One study on the validation of a UHPLC method for (2-Hydroxypropyl)-β-cyclodextrin reported a linearity range of 0.0008–1% w/v with a correlation factor of 0.9993. The LOD and LOQ were found to be 0.00014% and 0.00042% (w/v), respectively.[7]

Determination of Degree of Substitution

The average degree of substitution is a critical quality attribute of HP-γ-CD. It can be determined using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can provide information on the distribution of different substituted species.

Conclusion

The synthesis and purification of (2-Hydroxypropyl)-gamma-cyclodextrin involve a well-defined series of chemical and physical processes. Careful control of reaction parameters is crucial for achieving the desired degree of substitution and yield. A robust multi-step purification process, particularly employing membrane separation technologies, is essential for obtaining a high-purity product suitable for pharmaceutical applications. The implementation of validated analytical methods is paramount for ensuring the quality and consistency of the final HP-γ-CD. This guide provides a foundational understanding of these processes for professionals in the field of drug development and research.

References

- 1. CN115594779A - Preparation method of hydroxypropyl gamma cyclodextrin - Google Patents [patents.google.com]

- 2. CN101519460A - Synthetic method for hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Decoration of β-Cyclodextrin and Tuning Active Layer Chemistry Leading to Nanofiltration Membranes for Desalination and Wastewater Decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclolab [cyclolab.hu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-Hydroxypropyl)-gamma-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin (B1674603) (γ-CD). Comprised of eight α-1,4-linked glucopyranose units, the introduction of 2-hydroxypropyl groups enhances its aqueous solubility and alters its complexation characteristics compared to the parent cyclodextrin (B1172386). This modification makes HP-γ-CD a valuable excipient in the pharmaceutical industry, particularly for improving the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its larger cavity size, in comparison to the more common beta-cyclodextrin (B164692) derivatives, allows for the encapsulation of larger guest molecules.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of HP-γ-CD, detailed experimental protocols for its characterization, and visual representations of key concepts.

Core Physicochemical Properties

The key physicochemical properties of (2-Hydroxypropyl)-gamma-cyclodextrin are summarized in the tables below. These properties can vary depending on the degree of substitution (DS), which is the average number of hydroxypropyl groups per glucopyranose unit.

Table 1: General Properties of (2-Hydroxypropyl)-gamma-cyclodextrin

| Property | Value | References |

| Synonyms | HP-γ-CD, HPGCD | [1] |

| CAS Number | 128446-34-4 | [1][2][4] |

| Average Molecular Formula | C₄₈H₈₀₋ₙO₄₀·(C₃H₇O)ₙ | [1][5] |

| Average Molecular Weight | 1297.2 + n·(58.1) (where n is the degree of substitution) | [1][2] |

| Appearance | White or almost white, amorphous or crystalline powder | [1][2] |

| Taste | Slightly sweet | [2] |

| Hygroscopicity | Strong moisture attraction | [2] |

Table 2: Solubility of (2-Hydroxypropyl)-gamma-cyclodextrin

| Solvent (at 25 °C) | Solubility ( g/100 cm³) | References |

| Water | > 33 g, with some sources stating up to 80 g/100ml | [1][2][5] |

| Methanol | > 33 g | [1][5] |

| Dimethylformamide (DMF) | > 33 g | [1][5] |

| Acetone | Insoluble | [6] |

| Chloroform | Insoluble | [6] |

Table 3: Quality Specifications for Pharmaceutical Grade (2-Hydroxypropyl)-gamma-cyclodextrin

| Parameter | Specification | References |

| Content | Min. 95.0% | [1][2] |

| pH (in aqueous solution) | 5.0 - 8.5 | [1][2] |

| Loss on Drying | Max. 10.0% | [1][2] |

| Residue on Ignition | Max. 0.2% | [1][2] |

| Residual gamma-cyclodextrin (γ-CD) | Max. 1.5% | [1][2] |

| Residual Propylene Glycol | Max. 0.5% | [1][2] |

| Heavy Metals | Max. 10 ppm | [1] |

| Total Aerobic Microbial Count (TAMC) | Max. 1000 cfu/g | [1][2] |

| Total Yeast and Mold Count (TYMC) | Max. 100 cfu/g | [1][2] |

| Escherichia coli | Not detectable | [1][2] |

Key Experimental Protocols

The characterization of HP-γ-CD and its inclusion complexes involves a suite of analytical techniques. Below are detailed methodologies for the most critical experiments.

Determination of Degree of Substitution by ¹H NMR Spectroscopy

Principle: The degree of substitution (DS) is a crucial parameter influencing the physicochemical properties of HP-γ-CD. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the DS by comparing the integral of the signals from the protons of the hydroxypropyl groups to the anomeric protons of the cyclodextrin backbone.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the HP-γ-CD sample and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Instrumental Analysis:

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

To suppress the residual HDO signal, a presaturation sequence (e.g., NOESY-presat) is often employed.

-

Ensure a sufficient number of scans (e.g., 32 or more) are averaged to obtain a good signal-to-noise ratio.[7]

-

-

Data Processing and Analysis:

-

Integrate the signal corresponding to the methyl protons of the hydroxypropyl groups, which typically appears as a doublet around 1.1 ppm.

-

Integrate the signal of the anomeric protons (H-1) of the glucopyranose units, which is found in the region of 5.0-5.4 ppm.

-

The molar substitution (MS), defined as the number of hydroxypropyl groups per anhydroglucose (B10753087) unit, can be calculated using the following equation: MS = (Integral of methyl protons / 3) / (Integral of anomeric protons / 8)

-

The degree of substitution (DS) is then calculated as: DS = MS * 8.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to investigate thermal transitions such as melting, glass transitions, and decomposition. For HP-γ-CD, DSC can reveal information about its amorphous or crystalline nature and its thermal stability. It is also a key technique for confirming the formation of inclusion complexes.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the HP-γ-CD sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[8]

-

Instrumental Analysis:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample under a nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant heating rate, typically 10 °C/min, over a temperature range of 25 °C to 300 °C or higher.[8]

-

-

Data Analysis:

-

The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events.

-

For amorphous HP-γ-CD, a broad endotherm corresponding to the loss of water is typically observed at temperatures below 100 °C.

-

The absence of a sharp melting peak confirms the amorphous nature of the material.

-

When an inclusion complex is formed, the characteristic thermal events of the guest molecule (e.g., melting point) will often disappear or shift, providing evidence of complexation.

-

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Methodology:

-

Sample Preparation: Place an accurately weighed sample of HP-γ-CD (approximately 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumental Analysis:

-

Heat the sample from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically nitrogen.[9]

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature.

-

An initial weight loss at temperatures below 120 °C is typically attributed to the loss of water.

-

The onset of significant weight loss at higher temperatures indicates the decomposition of the HP-γ-CD. The decomposition temperature is a measure of its thermal stability.

-

Determination of Complexation Efficiency by Phase Solubility Studies

Principle: The phase solubility method, as described by Higuchi and Connors, is a common technique to determine the stoichiometry and the apparent stability constant (Kc) of cyclodextrin inclusion complexes. It involves measuring the increase in the solubility of a poorly water-soluble guest molecule in the presence of increasing concentrations of the cyclodextrin.

Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD.

-

Add an excess amount of the guest molecule to each cyclodextrin solution in separate vials.

-

-

Equilibration:

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Analysis:

-

After equilibration, filter the solutions to remove the undissolved guest molecule.

-

Determine the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Data Analysis:

-

Plot the concentration of the dissolved guest molecule against the concentration of HP-γ-CD.

-

The shape of the phase solubility diagram provides information about the stoichiometry of the complex. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.

-

The apparent stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear portion of the diagram and the intrinsic solubility of the guest molecule (S₀) using the following equation: Kc = slope / (S₀ * (1 - slope))

-

Mandatory Visualizations

Caption: Synthesis of (2-Hydroxypropyl)-gamma-cyclodextrin.

Caption: Inclusion complex formation with HP-γ-CD.

Caption: Experimental workflow for HP-γ-CD characterization.

References

- 1. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. file.younginmt.com [file.younginmt.com]

- 9. Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02795C [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD). HP-γ-CD is a chemically modified derivative of the natural cyclic oligosaccharide, gamma-cyclodextrin, and is of significant interest in the pharmaceutical industry for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. Accurate and thorough characterization is crucial for ensuring the quality, consistency, and performance of HP-γ-CD in drug formulations.

This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural elucidation and quality control of HP-γ-CD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of HP-γ-CD, including the determination of the degree of substitution (DS) of the hydroxypropyl groups. Both ¹H and ¹³C NMR are routinely employed.

Data Presentation: ¹H and ¹³C NMR

The NMR spectra of HP-γ-CD are complex due to the mixture of isomers with varying degrees and positions of hydroxypropylation. The chemical shifts are influenced by the substitution pattern on the glucopyranose units.

Table 1: Representative ¹H NMR Chemical Shifts for HP-γ-CD in D₂O

| Proton Assignment | Typical Chemical Shift (ppm) | Description |

| H-1 | ~5.1 - 5.3 | Anomeric protons of the glucopyranose units. |

| H-3, H-5, H-6 | ~3.7 - 4.1 | Protons on the interior and exterior of the cyclodextrin (B1172386) cavity. |

| H-2, H-4 | ~3.5 - 3.7 | Protons on the exterior of the cyclodextrin cavity. |

| -CH(OH)- (HP group) | ~3.9 - 4.2 | Methine proton of the hydroxypropyl group. |

| -CH₂- (HP group) | ~3.3 - 3.8 | Methylene protons of the hydroxypropyl group. |

| -CH₃ (HP group) | ~1.1 - 1.2 | Methyl protons of the hydroxypropyl group, a key signal for DS determination.[1] |

Table 2: Representative ¹³C NMR Chemical Shifts for HP-γ-CD

| Carbon Assignment | Typical Chemical Shift (ppm) | Description |

| C-1 | ~102 - 104 | Anomeric carbons of the glucopyranose units. |

| C-4 | ~81 - 83 | Carbons involved in the glycosidic linkage. |

| C-2, C-3, C-5 | ~72 - 75 | Carbons within the glucopyranose ring. |

| C-6 | ~60 - 63 | Primary alcohol carbons. |

| -CH(OH)- (HP group) | ~68 - 72 | Methine carbon of the hydroxypropyl group. |

| -CH₂- (HP group) | ~50 - 55 | Methylene carbon of the hydroxypropyl group. |

| -CH₃ (HP group) | ~20 - 23 | Methyl carbon of the hydroxypropyl group. |

Experimental Protocol: Quantitative ¹H NMR for Degree of Substitution (DS) Determination

The molar substitution (MS), defined as the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit, is a critical quality attribute.[2]

Methodology:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of the HP-γ-CD sample and dissolve it in a known volume (e.g., 0.75 mL) of deuterium (B1214612) oxide (D₂O).

-

Internal Standard: Add a precisely weighed amount of an internal standard with a known proton concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Employ a pulse sequence with a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all relevant protons for accurate integration. A typical D1 of 30 seconds is recommended.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the signal from the methyl protons of the hydroxypropyl groups (A1, around 1.1-1.2 ppm) and the anomeric protons (H-1) of the γ-cyclodextrin backbone (A2, around 5.1-5.3 ppm).[2]

-

-

Calculation:

-

The molar substitution is calculated using the following formula: MS = (Integral of A1 / 3) / (Integral of A2 / 8)

-

The integral of the methyl signal (A1) is divided by 3 because each methyl group has three protons.

-

The integral of the anomeric proton signal (A2) is divided by 8 because there are eight anhydroglucose units in γ-cyclodextrin.

-

-

Visualization: NMR Workflow for DS Determination

References

An In-depth Technical Guide to the HP-γ-CD Mechanism of Drug Solubilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) enhances the solubility of poorly water-soluble drugs. It delves into the core principles of inclusion complex formation, presents quantitative data on solubility enhancement, and offers detailed experimental protocols for characterization.

Core Mechanism: Inclusion Complex Formation

Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide consisting of eight glucopyranose units. Its structure resembles a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. This unique architecture is the key to its function as a solubilizing agent.[1]

The primary mechanism of drug solubilization by HP-γ-CD is the formation of non-covalent inclusion complexes.[2] In an aqueous environment, the hydrophobic cavity of HP-γ-CD provides a favorable environment for poorly water-soluble (lipophilic) drug molecules. By encapsulating the drug molecule, or a lipophilic moiety of it, within its cavity, HP-γ-CD effectively shields the drug from the surrounding aqueous medium, thereby increasing its apparent solubility.[3]

The driving forces for this complexation are multifactorial and include:

-

Hydrophobic Interactions: The primary driving force is the displacement of high-energy water molecules from the hydrophobic cavity and their replacement by the less polar drug molecule. This process is entropically favorable.[1]

-

Van der Waals Forces: These are weak, short-range attractive forces that contribute to the stability of the complex once the drug molecule is situated within the cavity.[4]

-

Hydrogen Bonding: While the interior of the cavity is hydrophobic, the hydroxyl groups at the rims of the cyclodextrin (B1172386) can form hydrogen bonds with the guest molecule, further stabilizing the inclusion complex.[4]

The formation of an inclusion complex is a dynamic equilibrium between the free drug, free HP-γ-CD, and the drug/HP-γ-CD complex. The stability of this complex is characterized by a binding constant (K), with a higher value indicating a more stable complex.[5]

Caption: Mechanism of Drug-HP-γ-CD Inclusion Complex Formation.

Quantitative Data on Solubility Enhancement

The solubilizing effect of HP-γ-CD is drug-dependent and is influenced by factors such as the size, shape, and polarity of the guest molecule. The stoichiometry of the inclusion complex is typically 1:1, but other ratios can occur. The following tables summarize the enhancement in aqueous solubility and binding constants for various drugs upon complexation with HP-γ-CD and other cyclodextrins for comparison.

Table 1: Solubility Enhancement of Various Drugs with Cyclodextrins

| Drug | Cyclodextrin | Molar Ratio | Solubility Enhancement (fold) | Reference |

| Dexamethasone | HP-γ-CD | - | >25 | [6] |

| Hydrocortisone | γ-CD / HP-γ-CD Mix (80:20) | - | ~50% more effective than individual CDs | [7] |

| Perillaldehyde | HP-γ-CD | - | Substantial increase | [8] |

| Myricetin | HP-β-CD | 1:1 | 31.45 | [9] |

| Cefdinir | HP-β-CD | - | Significant | [6] |

| Itraconazole | Various CDs | 1:3 | Significant | [6] |

Table 2: Binding Constants of Drug-Cyclodextrin Complexes

| Drug | Cyclodextrin | Binding Constant (K) M⁻¹ | Technique | Reference |

| Oncocalyxone A | HP-γ-CD | 3175 | - | [10] |

| Oncocalyxone A | HP-β-CD | 890 | - | [10] |

| Betulin | HP-β-CD | 1330 | Calorimetry (DSC and ITC), IR, Phase Solubility | [10] |

| Rosmarinic Acid | HP-β-CD | - (Two-fold higher than Caffeic Acid) | ITC, NMR, Mass Spectrometry, Molecular Dynamics | [10] |

| Pilocarpine (B147212) Prodrugs | HP-β-CD | 143 - 815 (K1:1), 29 - 825 (K1:2) | Phase-Solubility | [11] |

| Fenebrutinib | HP-β-CD | 45-fold higher than with α-CD | Solubility Studies | [3] |

Experimental Protocols

Accurate characterization of drug-HP-γ-CD interactions is crucial for formulation development. The following are detailed protocols for key experiments.

Phase Solubility Studies (Higuchi-Connors Method)

This method is widely used to determine the stoichiometry of the complex and its apparent stability constant (K).[5][12]

Objective: To determine the effect of increasing concentrations of HP-γ-CD on the aqueous solubility of a drug.

Methodology:

-

Preparation of HP-γ-CD Solutions: Prepare a series of aqueous solutions of HP-γ-CD with increasing concentrations (e.g., 0 to 20 mM).[13]

-

Drug Saturation: Add an excess amount of the poorly soluble drug to each HP-γ-CD solution in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[13][14]

-

Sample Collection and Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved drug.[13] The supernatant is then diluted appropriately and analyzed for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis). The resulting phase solubility diagram provides information on the nature of the complex. An AL-type profile (linear increase in solubility) typically indicates the formation of a 1:1 soluble complex.[15]

Caption: Workflow for Phase Solubility Studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the drug-HP-γ-CD interaction.

Methodology:

-

Sample Preparation: Prepare a solution of the drug in a suitable buffer and a solution of HP-γ-CD in the same buffer. The concentrations should be carefully chosen to ensure a measurable heat signal.

-

Instrument Setup: Load the drug solution into the sample cell of the calorimeter and the HP-γ-CD solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

-

Titration: Inject small aliquots of the HP-γ-CD solution into the drug solution at regular intervals. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of HP-γ-CD to the drug. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[16]

Caption: Workflow for Isothermal Titration Calorimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution.[18]

Objective: To confirm the formation of the inclusion complex and to elucidate the geometry of the complex.

Methodology:

-

Sample Preparation: Prepare solutions of the drug, HP-γ-CD, and the drug/HP-γ-CD complex in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for all samples. The formation of an inclusion complex is indicated by changes in the chemical shifts of the protons of both the drug and the HP-γ-CD. Protons of the drug that are encapsulated within the cyclodextrin cavity typically show a significant upfield shift. Similarly, the inner protons (H-3 and H-5) of the HP-γ-CD also experience a change in their chemical environment upon guest inclusion.[19][20]

-

2D NMR (ROESY): Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between the protons of the drug and the protons of the HP-γ-CD, providing direct evidence of inclusion and information about the orientation of the drug within the cavity.[19]

-

Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, a series of solutions with varying mole fractions of the drug and HP-γ-CD (while keeping the total molar concentration constant) are prepared. The change in a specific parameter (e.g., chemical shift of a particular proton) is plotted against the mole fraction. The maximum change corresponds to the stoichiometry of the complex.[4][18]

Caption: Logical Flow for NMR Characterization.

Conclusion

HP-γ-CD is a versatile excipient that effectively enhances the aqueous solubility of a wide range of poorly soluble drugs through the formation of inclusion complexes. A thorough understanding of the underlying mechanisms and the application of appropriate analytical techniques are essential for the successful development of drug formulations utilizing this technology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. oatext.com [oatext.com]

- 2. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gammaCD/HPgammaCD: synergistic solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Higuchi and Connors method: Significance and symbolism [wisdomlib.org]

- 13. 2.2. Phase Solubility Study [bio-protocol.org]

- 14. jpionline.org [jpionline.org]

- 15. researchgate.net [researchgate.net]

- 16. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. onlinepharmacytech.info [onlinepharmacytech.info]

The Thermodynamics of HP-γ-CD Inclusion Complexation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic principles governing the formation of inclusion complexes between 2-hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) and various guest molecules. Understanding these thermodynamic drivers is critical for the rational design and optimization of cyclodextrin-based systems in pharmaceuticals, food science, and analytical chemistry.

Introduction to HP-γ-CD and Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] They are characterized by a truncated cone or toroidal shape, which features a hydrophilic outer surface and a hydrophobic inner cavity.[3][4] This unique structure allows them to encapsulate a wide variety of "guest" molecules, provided they have appropriate dimensions, to form non-covalent inclusion complexes.[3][5]

Gamma-cyclodextrin (γ-CD) is composed of eight α-1,4-linked glucopyranose units.[2] The hydroxypropyl derivative, HP-γ-CD, is formed by the alkaline condensation of γ-CD with propylene (B89431) oxide.[5] This modification enhances its aqueous solubility and reduces its toxicity compared to the parent cyclodextrin (B1172386), making it a valuable excipient in various applications.[6] The formation of an inclusion complex can significantly alter the physicochemical properties of the guest molecule, leading to improved solubility, stability, and bioavailability.[1][4]

The primary driving forces behind the formation of these stable host-guest complexes are a combination of non-covalent interactions, including van der Waals forces, hydrophobic interactions, hydrogen bonding, and the release of high-energy water molecules from the cyclodextrin cavity.[5][7] The thermodynamics of this process are governed by changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Core Thermodynamic Principles

The spontaneity and stability of the inclusion complexation process are dictated by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

A negative ΔG° value indicates a spontaneous complexation process. The binding constant (K), which quantifies the affinity between the host and guest, is related to the Gibbs free energy change by:

ΔG° = -RTlnK

where R is the universal gas constant and T is the absolute temperature.

-

Enthalpy Change (ΔH°): This term represents the heat absorbed or released during complex formation. A negative ΔH° (exothermic process) indicates the formation of favorable interactions, such as van der Waals forces and hydrogen bonds, between the host and guest. The displacement of high-energy water molecules from the cyclodextrin cavity also contributes to a negative enthalpy change.[7]

-

Entropy Change (ΔS°): This term reflects the change in the overall disorder of the system. A positive ΔS° (increase in entropy) is often a significant driving force for complexation. The primary contributor to a positive entropy change is the release of ordered water molecules from the cyclodextrin cavity and from the surface of the guest molecule into the bulk solvent, a key aspect of the hydrophobic effect.[1] Conversely, the association of two molecules into one complex leads to a decrease in translational and rotational degrees of freedom, which results in a negative entropy change.[4]

-

Enthalpy-Entropy Compensation: In many cyclodextrin inclusion complexation processes, a phenomenon known as enthalpy-entropy compensation is observed.[8][9] This is where a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or a favorable (positive) entropy change is coupled with an unfavorable (positive) enthalpy change.[10][11] The degree of compensation can be influenced by the structure of the guest and the cyclodextrin, as well as the experimental conditions.[8][10]

The interplay of these thermodynamic parameters determines the overall stability and driving forces of the inclusion complex.

Caption: Relationship between key thermodynamic parameters.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the inclusion complexation of various guest molecules with HP-γ-CD and its parent molecule, γ-CD. These data have been compiled from various studies and are presented to facilitate comparison.

Table 1: Thermodynamic Parameters for Inclusion Complexation with γ-CD

| Guest Molecule | Stoichiometry (Host:Guest) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Method | Reference |

| Rutin | 1:1 | - | - | - | - | Fluorescence Spectroscopy | [12] |

| Neochlorogenic acid | 1:1 | - | - | - | - | Fluorescence Spectroscopy | [13] |

Table 2: Thermodynamic Parameters for Inclusion Complexation with HP-γ-CD

| Guest Molecule | Stoichiometry (Host:Guest) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Method | Reference |

| Bioactive Molecules from Plant Mother Tinctures | 1:1 | Higher than HP-β-CD | - | - | - | ¹H NMR | [14] |

| Ceftazidime | - | - | - | - | - | - | [15] |

| Piperine | - | - | - | - | - | Computational | [16] |

| Pentacyclic Triterpenoic Acids | - | - | - | - | - | HPLC | [17] |

Note: Specific quantitative values for HP-γ-CD were limited in the provided search results. Many studies confirm complex formation but do not always report the full thermodynamic dataset.

Experimental Protocols

A variety of analytical techniques are employed to characterize the thermodynamics of inclusion complexation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[18][19] From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.[18]

Detailed Methodology:

-

Sample Preparation: The host (HP-γ-CD) and guest molecules are dissolved in the same degassed buffer to avoid heats of dilution. The concentration of the host in the sample cell is typically 10-20 times the expected dissociation constant (Kd), while the guest concentration in the syringe is 10-15 times the host concentration.

-

Instrument Setup: An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[20] The reference cell is filled with buffer, and the sample cell (e.g., 202.8 μL) is filled with the HP-γ-CD solution.[19] The titration syringe (e.g., 40 μL) is filled with the guest solution.[19]

-

Titration: A series of small, precise injections (e.g., 10 aliquots of 3.7 μL) of the guest solution are made into the sample cell containing the HP-γ-CD solution.[19] The temperature of the cells is kept constant, and the differential power required to maintain zero temperature difference between the cells is measured.

-

Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters K, ΔH°, and n.[20][21]

Caption: A typical experimental workflow for ITC.

Spectroscopic Methods and the Van't Hoff Equation

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are commonly used to determine the binding constant (K) of the inclusion complex.[22][23] These methods rely on monitoring changes in the spectroscopic properties of the guest molecule upon encapsulation.

By determining the binding constant at several different temperatures, the enthalpy and entropy of complexation can be calculated using the van't Hoff equation:

ln(K) = - (ΔH°/RT) + (ΔS°/R)

A plot of ln(K) versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.[17][24]

UV-Visible Spectroscopy Protocol:

-

Stock Solutions: Prepare stock solutions of the guest molecule and HP-γ-CD in a suitable buffer.

-

Titration Series: Prepare a series of solutions with a constant concentration of the guest molecule and increasing concentrations of HP-γ-CD.

-

Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution.[25]

-

Data Analysis: The change in absorbance at a specific wavelength is plotted against the concentration of HP-γ-CD. The data is then fitted to a binding isotherm equation (e.g., Benesi-Hildebrand) to determine the binding constant (K).[22]

-

Temperature Dependence: Repeat steps 1-4 at different temperatures to generate a van't Hoff plot and calculate ΔH° and ΔS°.

Fluorescence Spectroscopy Protocol:

-

Excitation and Emission Spectra: Determine the optimal excitation and emission wavelengths for the fluorescent guest molecule.

-

Titration: Similar to the UV-Vis protocol, titrate a solution of the guest molecule with increasing concentrations of HP-γ-CD.

-

Fluorescence Measurement: Record the fluorescence intensity at the emission maximum after each addition of HP-γ-CD.

-

Data Analysis: The change in fluorescence intensity is used to calculate the binding constant, often using a non-linear fitting algorithm.[5]

-

Temperature Dependence: Perform the titration at various temperatures to apply the van't Hoff analysis.

Caption: Workflow for Van't Hoff analysis.

Driving Forces of HP-γ-CD Inclusion Complexation

The formation of an inclusion complex is a thermodynamically favorable process driven by the sum of several intermolecular interactions.

-

Hydrophobic Interactions: This is often considered a major driving force. The release of ordered, high-energy water molecules from the nonpolar cyclodextrin cavity into the bulk solvent results in a significant increase in entropy, making the overall process more favorable.[1][7]

-

Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the hydrophobic inner surface of the HP-γ-CD cavity.[5][7]

-

Hydrogen Bonding: Hydrogen bonds can form between polar groups on the guest molecule and the hydroxyl groups on the rim of the HP-γ-CD molecule, further stabilizing the complex.[5][15]

-

Release of Conformational Strain: The "empty" cyclodextrin molecule in an aqueous solution may exist in a conformationally strained state. The inclusion of a guest molecule can release this strain, contributing favorably to the overall enthalpy change.[7]

The relative contribution of each of these forces depends on the specific physicochemical properties of the guest molecule, such as its size, shape, polarity, and the presence of hydrogen-bonding moieties.[5]

Caption: Key driving forces in complex formation.

Conclusion

The formation of inclusion complexes with HP-γ-CD is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. A comprehensive understanding of these thermodynamic parameters, obtained through techniques like Isothermal Titration Calorimetry and temperature-dependent spectroscopic methods, is essential for the effective application of HP-γ-CD in drug delivery and other fields. By characterizing the binding affinity, stoichiometry, and the specific driving forces for a given guest molecule, researchers can rationally design more stable, soluble, and bioavailable formulations, ultimately leading to improved therapeutic outcomes and product performance.

References

- 1. d-nb.info [d-nb.info]

- 2. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxypropyl Gamma Cyclodextrin - CD Bioparticles [cd-bioparticles.net]

- 7. researchgate.net [researchgate.net]

- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Driving forces and large scale affinity calculations for piperine/γ-cyclodxetrin complexes: Mechanistic insights from umbrella sampling simulation and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tainstruments.com [tainstruments.com]

- 21. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Chiral Recognition R- and RS- of New Antifungal: Complexation/Solubilization/Dissolution Thermodynamics and Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnfs.or.kr [pnfs.or.kr]

Hydroxypropyl-Gamma-Cyclodextrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin (B1674603). Comprised of eight α-1,4-linked D-glucopyranose units, the introduction of hydroxypropyl groups significantly enhances its aqueous solubility and toxicological profile compared to its parent cyclodextrin (B1172386). This modification, coupled with its larger cavity size, makes HP-γ-CD an attractive excipient in the pharmaceutical industry, particularly for improving the solubility, stability, and bioavailability of large or poorly water-soluble drug molecules. This technical guide provides an in-depth overview of the structure, physicochemical properties, and applications of HP-γ-CD, with a focus on its utility in drug development. Detailed experimental protocols for its characterization and the preparation of inclusion complexes are also presented.

Introduction

Cyclodextrins are a family of cyclic oligosaccharides produced from starch via enzymatic conversion.[1] The natural α-, β-, and γ-cyclodextrins consist of six, seven, and eight glucopyranose units, respectively.[1] Their unique truncated cone or torus-like structure features a hydrophilic exterior and a hydrophobic central cavity, enabling them to form non-covalent inclusion complexes with a wide variety of guest molecules.[2][3] This encapsulation can favorably alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability.[4]

While natural cyclodextrins have found numerous applications, their utility can be limited by factors such as relatively low aqueous solubility, especially in the case of β-cyclodextrin.[5] To overcome these limitations, chemically modified cyclodextrins have been developed. Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a prominent example, synthesized by reacting gamma-cyclodextrin with propylene (B89431) oxide.[6] This modification disrupts the intramolecular hydrogen bonding of the parent cyclodextrin, leading to a significant increase in water solubility and a reduction in crystallinity.[6][7] With a larger cavity size than its beta-cyclodextrin (B164692) counterpart, HP-γ-CD is particularly adept at encapsulating larger molecules.[8]

Structure and Synthesis

Molecular Structure

The fundamental structure of HP-γ-CD consists of eight D-glucopyranose units linked in a ring by α-1,4 glycosidic bonds. The introduction of hydroxypropyl groups (-CH₂CH(OH)CH₃) occurs via an ether linkage to the hydroxyl groups of the glucose units. This substitution is random, resulting in a complex mixture of isomers with varying degrees of substitution (DS).[9] The DS refers to the average number of hydroxypropyl groups per glucopyranose unit.

Synthesis

HP-γ-CD is synthesized through the reaction of gamma-cyclodextrin with propylene oxide in an alkaline solution. The reaction involves the nucleophilic attack of the alkoxide ions of the cyclodextrin hydroxyl groups on the epoxide ring of propylene oxide.[6]

Physicochemical Properties

The physicochemical properties of HP-γ-CD are summarized in Table 1. Its high water solubility and amorphous nature are key attributes for its use as a pharmaceutical excipient.

Table 1: Physicochemical Properties of Hydroxypropyl-Gamma-Cyclodextrin

| Property | Value | References |

| Appearance | White to off-white amorphous or crystalline powder | [10] |

| CAS Number | 128446-34-4 | [8][10] |

| Molecular Formula | C₄₈H₈₀₋ₙO₄₀(C₃H₇O)ₙ | [10] |

| Molecular Weight | 1297.2 + 58n (where n is the degree of substitution) | [8][10] |

| Average Molecular Weight | ~1580 g/mol | [11][12] |

| Solubility in Water (25 °C) | > 33 g/100 mL; 80 g/100 mL | [6][10][13] |

| Solubility in Methanol (25 °C) | > 33 g/100 mL | [13] |

| Solubility in DMF (25 °C) | > 33 g/100 mL | [13] |

| pH (in solution) | 5.0 - 8.5 | [10] |

| Loss on Drying | ≤ 10.0% | [10] |

| Residue on Ignition | ≤ 0.2% | [10] |

Inclusion Complexation

The primary function of HP-γ-CD in drug delivery is its ability to form inclusion complexes with guest molecules. The hydrophobic inner cavity provides a favorable environment for non-polar molecules or moieties, while the hydrophilic exterior ensures water solubility of the complex. The formation of an inclusion complex is a dynamic equilibrium process.

The formation of inclusion complexes can lead to several benefits in drug formulation:

-

Enhanced Solubility and Dissolution: By encapsulating hydrophobic drugs, HP-γ-CD significantly increases their apparent water solubility and dissolution rate.[4][14]

-

Improved Stability: The cyclodextrin cavity can protect guest molecules from degradation by light, heat, or oxidation.[5]

-

Increased Bioavailability: Enhanced solubility and stability often translate to improved absorption and bioavailability of the drug.[14]

-

Taste Masking: Unpleasant tastes of certain drugs can be masked through complexation.[15]

Toxicity Profile

HP-γ-CD is generally considered to have a favorable safety profile. The hydroxypropylation reduces the potential for nephrotoxicity that has been observed with some parent cyclodextrins.[16]

Table 2: Toxicological Data

| Parameter | Species | Route | Value | References |

| LD₅₀ (for γ-Cyclodextrin) | Rat | Intravenous | > 3,750 mg/kg | [10] |

| LD₅₀ (for γ-Cyclodextrin) | Rat | Oral | > 8,000 mg/kg | [10] |

| NOAEL (for HP-β-Cyclodextrin) | Rat (1-year) | Oral | 500 mg/kg/day | [10] |

Applications in Drug Development

HP-γ-CD is a versatile excipient with numerous applications in pharmaceutical formulation and drug delivery.

Solubilization of Poorly Water-Soluble Drugs

A primary application of HP-γ-CD is to enhance the solubility of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability). This is particularly beneficial for oral and parenteral formulations.[14]

Stabilization of Labile Drugs

HP-γ-CD can protect sensitive drug molecules from degradation, thereby extending their shelf life and maintaining their therapeutic efficacy.

Ophthalmic Drug Delivery

The high aqueous solubility and low irritancy of HP-γ-CD make it suitable for ophthalmic formulations, where it can increase drug concentration and residence time on the ocular surface.[17] For instance, a nanogel formulation of dexamethasone (B1670325) with HP-γ-CD showed a 25-fold increase in active substance concentration compared to a commercial formulation.[18]

Cellular Cholesterol Depletion and Research Applications

HP-γ-CD is utilized as a tool in cell biology research to deplete cholesterol from cell membranes. This is instrumental in studying the role of lipid rafts in cellular processes and signaling pathways.[11] It has also shown potential in therapeutic applications for diseases characterized by cholesterol accumulation, such as Niemann-Pick type C disease.[5][13]

Experimental Protocols

Preparation of an Inclusion Complex by Freeze-Drying

This method is suitable for thermolabile guest molecules.[19]

Materials:

-

Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)

-

Guest drug molecule

-

Deionized water

-

Magnetic stirrer and stir bar

-

Freeze-dryer

Procedure:

-

Determine the desired molar ratio of the drug to HP-γ-CD (commonly 1:1).

-

Accurately weigh the calculated amounts of the drug and HP-γ-CD.

-

Dissolve the HP-γ-CD in a sufficient volume of deionized water with stirring until a clear solution is obtained.

-

Gradually add the drug to the HP-γ-CD solution while continuously stirring.

-

Continue stirring the solution at room temperature for 24-48 hours to ensure equilibrium of complex formation.

-

Freeze the resulting solution at a temperature below its eutectic point (e.g., -80 °C).

-

Lyophilize the frozen solution under high vacuum until a dry powder is obtained.

-

The resulting powder is the drug/HP-γ-CD inclusion complex.

Phase Solubility Study

This study is performed to determine the stoichiometry and stability constant of the inclusion complex.[20]

Materials:

-

Guest drug molecule

-

Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)

-

Aqueous buffer of desired pH

-

Shaking water bath or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD (e.g., 0 to 50 mM).

-

Add an excess amount of the drug to each HP-γ-CD solution in sealed vials.

-

Equilibrate the suspensions in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved drug.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

-

Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis).

-

Analyze the resulting phase solubility diagram to determine the type of complex (e.g., Aₗ, Bₛ) and calculate the stability constant (Kₛ) and complexation efficiency.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to assess the formation of the inclusion complex in the solid state.

Materials:

-

Drug substance

-

HP-γ-CD

-

Drug/HP-γ-CD inclusion complex

-

Physical mixture of drug and HP-γ-CD

-

DSC instrument with aluminum pans

Procedure:

-

Accurately weigh 3-5 mg of the sample (drug, HP-γ-CD, physical mixture, or inclusion complex) into an aluminum DSC pan.

-

Seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Compare the thermograms of the inclusion complex with those of the individual components and the physical mixture. The disappearance or shifting of the drug's melting peak in the thermogram of the inclusion complex indicates complex formation.[4]

Determination of Degree of Substitution by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the average degree of substitution of HP-γ-CD.[6][14]

Materials:

-

HP-γ-CD sample

-

Deuterium oxide (D₂O)

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of the HP-γ-CD sample in D₂O.

-

Acquire the ¹H NMR spectrum.

-

Identify the signals corresponding to the anomeric protons of the cyclodextrin core (typically around 5.1 ppm) and the methyl protons of the hydroxypropyl groups (a doublet around 1.1 ppm).

-

Integrate the areas of these two signals.

-

Calculate the molar substitution (MS), which is the average number of hydroxypropyl groups per glucose unit, using the following formula: MS = (Integral of methyl protons / 3) / (Integral of anomeric protons / 8) The integral of the methyl protons is divided by 3 because there are three protons in a methyl group. The integral of the anomeric protons is divided by 8 because there are eight anomeric protons in gamma-cyclodextrin.

-

The degree of substitution (DS) is the average number of hydroxypropyl groups per cyclodextrin molecule and can be calculated as: DS = MS × 8

Conclusion

Hydroxypropyl-gamma-cyclodextrin is a highly valuable and versatile excipient for modern pharmaceutical development. Its enhanced water solubility, ability to encapsulate large molecules, and favorable safety profile make it a superior choice for addressing the challenges associated with poorly soluble and unstable drug candidates. The formation of inclusion complexes with HP-γ-CD offers a robust strategy to improve drug solubility, stability, and bioavailability, ultimately leading to more effective and patient-compliant drug products. The experimental protocols provided in this guide offer a foundation for the successful preparation and characterization of HP-γ-CD-based formulations. As drug discovery continues to produce increasingly complex and lipophilic molecules, the role of advanced excipients like HP-γ-CD will undoubtedly become even more critical.

References

- 1. onlinepharmacytech.info [onlinepharmacytech.info]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxypropyl-gamma-cyclodextrin overcomes NPC1 deficiency by enhancing lysosome-ER association and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.younginmt.com [file.younginmt.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.unimore.it [iris.unimore.it]

- 9. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution [ouci.dntb.gov.ua]

- 10. avensonline.org [avensonline.org]

- 11. Choice of cyclodextrin for cellular cholesterol depletion for vascular endothelial cell lipid raft studies: cell membrane alterations, cytoskeletal reorganization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholesterol depletion with (2-hydroxypropyl)- β-cyclodextrin modifies the gating of membrane electroporation-induced inward current in pituitary tumor GH3 cells: experimental and analytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cyclodextrinnews.com [cyclodextrinnews.com]

- 15. jpionline.org [jpionline.org]

- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of different degrees of substitution in the case of (2-hydroxypropyl) beta-cyclodextrin - CarboHyde [carbohyde.com]

- 18. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oatext.com [oatext.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight and Size of (2-Hydroxypropyl)-gamma-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin (B1674603) (γ-CD). Comprising eight α-1,4-linked glucopyranose units, the parent γ-CD structure is hydroxypropylated to enhance its aqueous solubility and reduce its crystallinity, thereby broadening its applications, particularly in the pharmaceutical industry as an excipient for drug solubilization and stabilization. This technical guide provides an in-depth overview of the molecular weight and size of HP-γ-CD, along with detailed experimental protocols for its characterization.

Molecular Weight

The molecular weight of HP-γ-CD is not a single value but rather an average, as it is a heterogeneous mixture of molecules with varying degrees of hydroxypropylation. The molecular formula for HP-γ-CD is C48H80-nO40·(C3H7O)n, where 'n' represents the degree of substitution (DS), which is the average number of hydroxypropyl groups per cyclodextrin (B1172386) molecule.

The average molecular weight can be calculated using the following formula:

Average Molecular Weight = 1297.2 + n * (58.1) [1][2]

Where:

-

1297.2 is the molecular weight of the parent gamma-cyclodextrin.

-

n is the degree of substitution.

-

58.1 is the molecular weight of a hydroxypropyl group.

Commercially available HP-γ-CD products typically have a degree of substitution ranging from 4 to 6.[3] This variability directly impacts the average molecular weight, which is often cited to be approximately 1580.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C48H80-nO40·(C3H7O)n | [1][2] |

| Molecular Weight of γ-cyclodextrin | 1297.2 g/mol | [1][2] |

| Molecular Weight of Hydroxypropyl Group | 58.1 g/mol | [1][2] |

| Typical Degree of Substitution (DS) | 4 - 6 | [3] |

| Average Molecular Weight (approx.) | ~1580 g/mol | [4] |

Molecular Size and Dimensions

The size and dimensions of HP-γ-CD are critical for its function as a molecular encapsulating agent. The core structure is that of the parent γ-cyclodextrin, which is a truncated cone. The addition of hydroxypropyl groups to the rim of this cone can slightly alter its dimensions and significantly impacts its solubility and interaction with guest molecules.

Quantitative Dimensional Data

| Parameter | Value | Reference |

| Number of Glucose Units | 8 | [5][6] |

| Cavity Diameter (γ-cyclodextrin) | ~8 Å | [7] |

| Hydrodynamic Radius (unimer) | Varies with DS and solvent | [8] |

| Aggregate Size in Aqueous Solution | 140 to 300 nm (can form nano-aggregates) | [9] |

Experimental Protocols

Accurate characterization of HP-γ-CD is essential for its application. The following are detailed methodologies for key experiments.

Determination of Degree of Substitution by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is used to determine the average number of hydroxypropyl groups attached to the gamma-cyclodextrin molecule. This is achieved by comparing the integral of the signals from the protons of the hydroxypropyl groups to the integral of the signals from the anomeric protons of the cyclodextrin backbone.[3]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of HP-γ-CD (approximately 10-20 mg) in a known volume (e.g., 0.7 mL) of deuterium (B1214612) oxide (D₂O).

-

Instrument: A 400 MHz or higher NMR spectrometer is recommended.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

A pre-saturation pulse sequence can be used to suppress the residual HDO signal.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signal corresponding to the methyl protons of the hydroxypropyl groups (a doublet typically around 1.1-1.2 ppm). Let this integral be I_Me.

-

Integrate the signal corresponding to the anomeric protons (H-1) of the glucose units (typically a multiplet around 5.0-5.4 ppm). Let this integral be I_H1.

-

-

Calculation of Degree of Substitution (DS):

-

The integral of the methyl protons (I_Me) corresponds to 3 protons per hydroxypropyl group.

-

The integral of the anomeric protons (I_H1) corresponds to 8 protons (one for each of the eight glucose units).

-

The Degree of Substitution (DS) is calculated using the following formula: DS = (I_Me / 3) / (I_H1 / 8)

-

Molecular Weight Determination by Mass Spectrometry (MS)

Principle: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the intact HP-γ-CD molecules, allowing for the determination of their mass-to-charge ratio (m/z) and thus their molecular weight distribution.

Methodology (ESI-MS Example):

-

Sample Preparation: Prepare a dilute solution of HP-γ-CD (e.g., 10-50 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of a volatile salt like ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Infusion and Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks corresponding to the different substituted species, often as sodium or ammonium adducts ([M+Na]⁺ or [M+NH₄]⁺).

-

-

Data Analysis:

-

The resulting spectrum will display a series of peaks, each separated by the mass of a hydroxypropyl group (58.1 Da).

-

The average molecular weight can be calculated from the weighted average of the masses of the observed species.

-

Size and Size Distribution Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius (Rh) of the molecules or their aggregates can be determined using the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare a series of concentrations of HP-γ-CD in a high-purity, filtered solvent (e.g., deionized water or a specific buffer). It is crucial that the solvent is free of dust and other particulates.

-

Filter the sample solutions through a low-protein-binding syringe filter (e.g., 0.1 or 0.2 µm pore size) directly into a clean DLS cuvette.

-

-